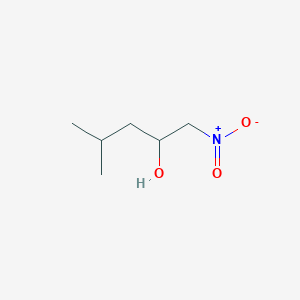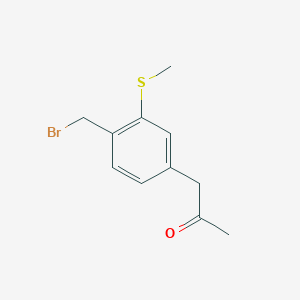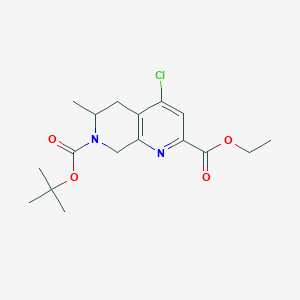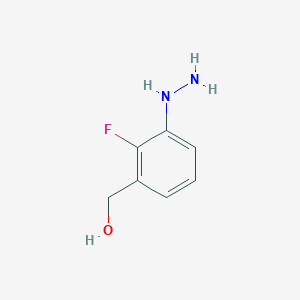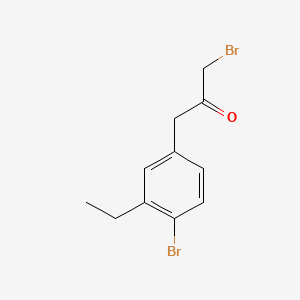
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.
Preparation Methods
The synthesis of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one typically involves the bromination of 3-ethylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step .
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions and leads to the formation of substituted products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile building block for various chemical transformations.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Researchers investigate its activity against different biological targets to develop new therapeutic agents.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. For instance, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-phenylpropan-2-one: This compound lacks the additional bromine atom and the ethyl group, making it less reactive in certain chemical reactions.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar in structure but differs in the position of the bromine atoms and the ketone group, leading to different reactivity and applications
The unique combination of bromine atoms and the ethyl group in this compound provides distinct chemical properties that can be exploited in various research and industrial applications .
Properties
Molecular Formula |
C11H12Br2O |
|---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-bromo-3-(4-bromo-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-2-9-5-8(3-4-11(9)13)6-10(14)7-12/h3-5H,2,6-7H2,1H3 |
InChI Key |
UNMZOLMGYVZPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



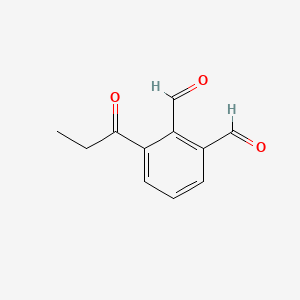
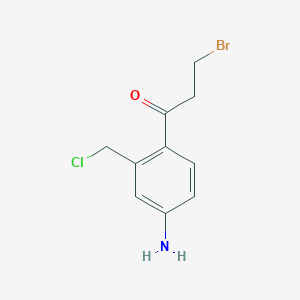
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
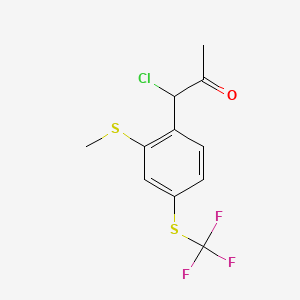

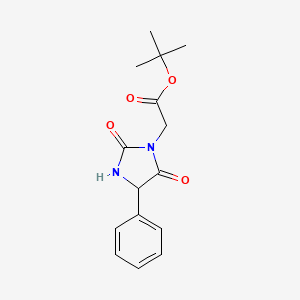
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
